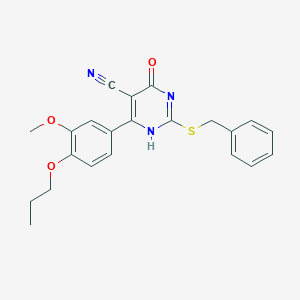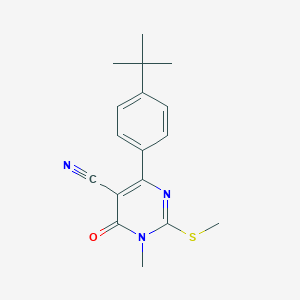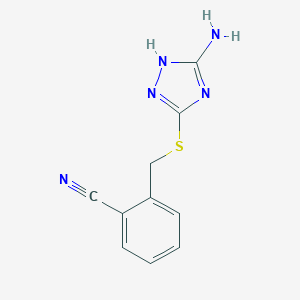
2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one is a complex organic compound that features a unique combination of furan, thiophene, and chromone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan and thiophene groups: These heterocyclic groups can be introduced via nucleophilic substitution reactions, where the chromone core reacts with furan and thiophene derivatives.
Final coupling: The final step involves coupling the furan and thiophene substituted chromone with an appropriate ethoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions
2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic components could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
作用机制
The mechanism by which 2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling cascades.
相似化合物的比较
Similar Compounds
2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile: This compound shares similar furan and thiophene groups but differs in its core structure.
2-oxo-2-(2-thienyl)ethyl thiocyanate: Another compound with a thiophene group, but with different functional groups and overall structure.
Uniqueness
2-(Furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one is unique due to its combination of furan, thiophene, and chromone moieties, which confer distinct chemical and physical properties
属性
分子式 |
C19H12O5S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-3-(2-oxo-2-thiophen-2-ylethoxy)chromen-4-one |
InChI |
InChI=1S/C19H12O5S/c20-13(16-8-4-10-25-16)11-23-19-17(21)12-5-1-2-6-14(12)24-18(19)15-7-3-9-22-15/h1-10H,11H2 |
InChI 键 |
FWCUUQDLLKZYRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)C4=CC=CS4 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B253926.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253928.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)
![2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE](/img/structure/B253933.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B253950.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253951.png)
